molecular formula C13H20Cl2N2O B105838 Hostacaine CAS No. 6027-28-7

Hostacaine

Cat. No. B105838
CAS RN: 6027-28-7
M. Wt: 291.21 g/mol
InChI Key: WROUIBGUWODUPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hostasinine A, a novel benzylphenethylamine alkaloid, was achieved biomimetically. The compound was postulated to originate biogenetically from haemanthidine through processes such as N-oxidation and aza-aldol-type condensation. This synthetic approach reflects the natural biosynthetic pathways that might occur within the Hosta plantaginea, suggesting a method by which the plant could produce these compounds .

Molecular Structure Analysis

The molecular structures of the newly isolated alkaloids from Hosta plantaginea were elucidated using extensive spectroscopic methods, including NMR and mass spectrometry. The structure of hostasinine A was further confirmed by single-crystal X-ray diffraction, which provided detailed insights into its three-dimensional conformation. The presence of a C-4-C-6 linkage and a nitrone moiety in hostasinine A is particularly noteworthy as it represents an unprecedented skeleton among benzylphenethylamine alkaloids .

Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis and potential synthetic pathways of these alkaloids include N-oxidation and aza-aldol-type condensation. These reactions are crucial for forming the unique structural features observed in these compounds. The inhibitory activities of these alkaloids against acetylcholinesterase (AChE) and tobacco mosaic virus suggest that they may undergo specific interactions with enzymes and other biological macromolecules, although the exact mechanisms of these interactions are not detailed in the provided papers .

Physical and Chemical Properties Analysis

While the provided papers do not give explicit details on the physical and chemical properties of the isolated alkaloids, their biological activities imply certain physicochemical characteristics. For instance, the ability to inhibit acetylcholinesterase and the tobacco mosaic virus indicates that these compounds can cross biological membranes and interact with proteins, suggesting a degree of lipophilicity and molecular recognition capability. The presence of multiple functional groups, such as methoxy and nitrone moieties, would also influence their solubility, stability, and reactivity .

Scientific Research Applications

1. Clinical Use in Anesthesia

Hostacaine, known chemically as n-butylaminoacetic acid-2-methyl-6-chloranilid-hydrochloride, has been clinically tested and used as a local anesthetic. Research has shown that Hostacaine produces deeper anesthesia compared to Novocain and its effectiveness is enhanced when combined with epinephrine. It has been used in both infiltration and conduction anesthesia, demonstrating a rapid onset of analgesia, typically occurring within 1 to 7 minutes post-injection, depending on the type of anesthesia (Preuß, 1956).

2. Toxicity and Allergic Reactions

Studies have explored the acute intravenous toxicity of Hostacaine, both alone and in combination with other local anesthetics and vasoconstrictors. It's important for evaluating the safety profile of Hostacaine in clinical settings (Hamacher & Kuhn, 1978). Additionally, research on allergic reactions to local anesthetics including Hostacaine has been conducted to understand and manage adverse reactions in patients (Escolano et al., 1990).

3. Antimicrobial Activity

Investigations into the antimicrobial activity of various local anesthetics have included Hostacaine. This research is crucial for understanding the potential use of Hostacaine in preventing infection during surgical procedures (Pelz et al., 2008).

4. Vascular Effects

The vascular effects of Hostacaine have been studied, particularly in comparison with other local anesthetics and vasoconstrictors. Understanding these effects is important for predicting and managing the physiological responses in patients receiving Hostacaine during medical procedures (Lindorf, 1979).

properties

IUPAC Name

butyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O.ClH/c1-3-4-8-15-9-12(17)16-13-10(2)6-5-7-11(13)14;/h5-7,15H,3-4,8-9H2,1-2H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROUIBGUWODUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[NH2+]CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3785-21-5 (Parent)
Record name Butanilicaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

291.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanilicaine hydrochloride

CAS RN

6027-28-7
Record name Acetamide, 2-(butylamino)-N-(2-chloro-6-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6027-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanilicaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.357
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
K Pelz, M Wiedmann-Al-Ahmad… - Journal of medical …, 2008 - microbiologyresearch.org
… The results showed that Hostacaine was active against all of the bacterial strains … Hostacaine, and Enterococcus faecalis by Hostacaine only. C. albicans was inhibited by Hostacaine (at …
Number of citations: 45 www.microbiologyresearch.org
W THORBAN - Survey of Anesthesiology, 1958 - journals.lww.com
PERIDURAL ANESTHESIA WITH HOSTACAINE : Survey of Anesthesiology PERIDURAL ANESTHESIA WITH HOSTACAINE : Survey of Anesthesiology Log in or Register Subscribe to …
Number of citations: 0 journals.lww.com
W THORBAN - Der Anaesthesist, 1957 - europepmc.org
Epidural anesthesia with Hostacaine. - Abstract - Europe PMC … Epidural anesthesia with Hostacaine. … [Clinical experiments with a new local anesthetic, Hostacaine, in its 3 …
Number of citations: 2 europepmc.org
J Schlachetzki - Zentralblatt fur Chirurgie, 1966 - europepmc.org
[Clinical experiences with hostacaine 2 percent in ambulatory surgery]. - Abstract - Europe PMC … [Clinical experiences with hostacaine 2 percent in ambulatory surgery]. …
Number of citations: 2 europepmc.org
G Calderari - Rassegna Internazionale di Stomatologia Pratica, 1967 - europepmc.org
[Clinical experiments with a new local anesthetic, Hostacaine, in its 3 pharmaceutical forms: forte, forte "S" and 3 percent without vasoconstrictor] - Abstract - Europe PMC … [Clinical …
Number of citations: 2 europepmc.org
R Arndt, K Krisch - European Journal of Biochemistry, 1973 - Wiley Online Library
… Procaine and hostacaine@ were kindly provided by the Farbwerke Hoechst (FrankfurtHoechst). p-Nitrophenyl acetate, atropine and acetanilide were products of E. Merck (Darmstadt). …
Number of citations: 70 febs.onlinelibrary.wiley.com
T FUJITA, M MIYAZAKI - Anesthesia & Analgesia, 1968 - journals.lww.com
N ORDER to compare the effectiveness of I certain local anesthetic agents for intravenous regional anesthesia, which aims to anesthetize the peripheral nerves by infiltration into …
Number of citations: 11 journals.lww.com
J Eldor - J NYSORA, 2009 - nysora.com
… The routinely applied concentration of Ultracaine DS was roughly four times higher, and of Hostacaine was two times higher, than the MBC values for the tested bacteria, whereas for …
Number of citations: 9 www.nysora.com
AR Hunter - British Medical Journal, 1962 - ncbi.nlm.nih.gov
Dartford Kent. DA LAWRENCE. lignocaine SIR,-Your annotation on lignocaine (January 6, p. 42) admirably covers the basic points concerning the use of this or any other local …
Number of citations: 2 www.ncbi.nlm.nih.gov
AP Adams - British Medical Journal, 1962 - ncbi.nlm.nih.gov
Dartford Kent. DA LAWRENCE. lignocaine SIR,-Your annotation on lignocaine (January 6, p. 42) admirably covers the basic points concerning the use of this or any other local …
Number of citations: 3 www.ncbi.nlm.nih.gov

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